molecular formula C20H18O5 B5674265 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one

Cat. No.: B5674265
M. Wt: 338.4 g/mol
InChI Key: JECFKUXVMBBLQZ-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with a dihydrobenzo[b][1,4]dioxin moiety and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in gene expression or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-4H-chromen-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-propan-2-yloxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(2)25-14-4-5-15-18(10-14)24-11-16(20(15)21)13-3-6-17-19(9-13)23-8-7-22-17/h3-6,9-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECFKUXVMBBLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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